2-(1,2-dimethylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-8-10-14(11-9-12)20-19(23)18(22)17-13(2)21(3)16-7-5-4-6-15(16)17/h4-11H,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFAFKWEXWIGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Dimethylation: The indole core is then subjected to dimethylation using methyl iodide and a strong base such as sodium hydride.
Acylation: The dimethylindole is acylated with an appropriate acyl chloride to introduce the oxoacetamide group.
Coupling with Methylphenyl Group: Finally, the compound is coupled with a 4-methylphenyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-dimethylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the oxoacetamide carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives or amides.
Scientific Research Applications
2-(1,2-dimethylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting transcription factors and gene expression to regulate cellular functions.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Implications
Key Observations:
- Substituent Position and Electronic Effects : The 4-methylphenyl group in the target compound provides moderate electron-donating effects compared to the 4-methoxyphenyl (stronger electron donation) or 4-fluorobenzyl (electron-withdrawing) groups in analogs .
- Steric Considerations : Adamantane-substituted analogs (e.g., 5h–5m in ) exhibit significantly higher steric bulk, which may improve target binding but reduce solubility. The target compound’s dimethylindol group offers intermediate steric hindrance.
- Activity Correlation : F12016’s lack of reported activity underscores the critical role of the acetamide aryl substituent; the acetyl group in F12016 may disrupt binding compared to the target’s 4-methylphenyl.
Key Observations:
- High yields (>85%) for adamantane derivatives suggest robust synthetic routes for bulky indole-acetamides.
- The target compound’s synthesis likely follows similar coupling strategies, with yields dependent on substituent compatibility.
Pharmacological Inferences
While direct activity data for the target compound are absent, insights can be drawn from analogs:
- Adamantane Derivatives : The adamantane group’s rigidity may enhance binding to hydrophobic pockets (e.g., in kinases or GPCRs), but this is speculative without assay data .
- Methoxy and Fluoro Substituents : 4-Methoxyphenyl (in ) and 4-fluorobenzyl (in ) groups are associated with improved pharmacokinetic profiles in drug discovery, suggesting the target’s 4-methylphenyl could offer a balance between metabolic stability and solubility.
Biological Activity
2-(1,2-dimethylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide is a synthetic organic compound belonging to the indole derivatives class. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 312.38 g/mol. The compound features an indole ring system substituted with dimethyl groups and an oxoacetamide moiety attached to a 4-methylphenyl group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.38 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| CAS Number | 862831-38-7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Notable mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It can interact with specific receptors, influencing cellular signaling pathways that are crucial for various physiological responses.
- Gene Expression Alteration : By affecting transcription factors, it may regulate gene expression linked to growth and differentiation.
Anticancer Properties
Research has indicated that indole derivatives, including this compound, exhibit anticancer properties. A study highlighted the potential of similar compounds in inhibiting tumor growth in colon and lung cancers. The mechanism involves inducing apoptosis in cancer cells and disrupting their proliferation pathways .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly against neurodegenerative diseases like Alzheimer's. Preliminary studies have shown that related indole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's treatment .
Case Studies
- Antitumor Activity : In vitro studies demonstrated that related compounds significantly inhibited the growth of colon cancer cell lines, suggesting a promising avenue for further development as anticancer agents .
- Neuroprotection : A study evaluated the neuroprotective effects of similar indole compounds against oxidative stress-induced neurotoxicity in neuronal cell lines. Results indicated a reduction in cell death and improved cell viability upon treatment with these compounds .
Comparative Analysis
When compared to other indole derivatives, such as 2-(1-methylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide or 2-(1,2-dimethylindol-3-yl)-N-phenyl-2-oxoacetamide, the presence of additional methyl groups on the indole ring in this compound enhances its lipophilicity and possibly its ability to penetrate cellular membranes, thereby increasing its biological efficacy.
| Compound Name | Biological Activity |
|---|---|
| This compound | Anticancer, neuroprotective |
| 2-(1-methylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide | Moderate anticancer activity |
| 2-(1,2-dimethylindol-3-yl)-N-phenyl-2-oxoacetamide | Limited activity reported |
Q & A
Basic Research Questions
Q. What are the common synthetic routes and critical reaction conditions for synthesizing 2-(1,2-dimethylindol-3-yl)-N-(4-methylphenyl)-2-oxoacetamide?
- Methodological Answer : Synthesis typically involves multi-step protocols starting with indole derivatives and aryl acetamide precursors. Key steps include:
- Coupling Reactions : Use of activating agents (e.g., carbonyldiimidazole) to facilitate amide bond formation between the indole and aryl moieties .
- Oxidation : Controlled oxidation of intermediates using agents like hydrogen peroxide under mild temperatures (40–60°C) to form the 2-oxoacetamide group .
- Solvent Systems : Polar aprotic solvents (e.g., dimethylformamide) with bases (e.g., potassium carbonate) to maintain optimal pH and reaction efficiency .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the final product .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR to verify substituent positions on the indole and aryl rings (e.g., dimethyl and methylphenyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion) and detect impurities .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .
Q. What are the key structural features influencing the compound’s reactivity and biological activity?
- Methodological Answer :
- Indole Core : The 1,2-dimethyl substitution on the indole ring enhances steric hindrance, potentially affecting binding to biological targets .
- 2-Oxoacetamide Group : Serves as a hydrogen-bond acceptor, critical for interactions with enzymes or receptors .
- 4-Methylphenyl Substituent : Hydrophobic interactions with target proteins, as observed in analogs with similar aryl groups .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing side products during synthesis?
- Methodological Answer :
- Temperature Control : Maintaining 50–60°C during coupling steps reduces undesired byproducts (e.g., dimerization) .
- Catalyst Screening : Testing palladium or copper catalysts for cross-coupling efficiency (e.g., Suzuki-Miyaura for aryl-indole linkages) .
- In Situ Monitoring : Using thin-layer chromatography (TLC) or inline FTIR to track reaction progress and adjust conditions dynamically .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases or GPCRs) .
- In Vitro Assays : Dose-response studies in cell lines (e.g., cancer cells) to measure IC50 values and validate target engagement .
- Structure-Activity Relationship (SAR) : Synthesizing analogs with modified substituents (e.g., halogenated aryl groups) to identify pharmacophores .
Q. How should contradictory data regarding the compound’s biological activity be analyzed and resolved?
- Methodological Answer :
- Assay Standardization : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Concentration Gradients : Test a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear dose-response relationships .
- Meta-Analysis : Compare results with structurally similar compounds (e.g., indole-based acetamides) to contextualize discrepancies .
Q. What in silico methods are effective for predicting pharmacokinetic properties (e.g., bioavailability, toxicity)?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 to estimate solubility (LogP), cytochrome P450 interactions, and blood-brain barrier penetration .
- Molecular Dynamics Simulations : GROMACS for assessing stability in biological membranes or protein-binding pockets .
Q. What are the recommended storage conditions to ensure long-term stability?
- Methodological Answer :
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the acetamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
